molecular formula C13H11FO2 B6370140 2-(2-Fluoro-3-methoxyphenyl)phenol CAS No. 1261984-09-1

2-(2-Fluoro-3-methoxyphenyl)phenol

Cat. No.: B6370140
CAS No.: 1261984-09-1
M. Wt: 218.22 g/mol
InChI Key: WXYXINFKEQYJSG-UHFFFAOYSA-N
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Description

2-(2-Fluoro-3-methoxyphenyl)phenol is a phenolic compound featuring a hydroxyl group (-OH) on one benzene ring and a fluorine atom (F) and methoxy group (-OCH₃) on the adjacent benzene ring. The fluorine is positioned at the ortho position (C2), and the methoxy group is at the meta position (C3) relative to the inter-ring bond. This substitution pattern imparts unique electronic and steric properties, making the compound relevant in pharmaceutical and materials science research. For instance, fluorinated aromatic compounds are often used to enhance metabolic stability and binding affinity in drug design .

Properties

IUPAC Name

2-(2-fluoro-3-methoxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO2/c1-16-12-8-4-6-10(13(12)14)9-5-2-3-7-11(9)15/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXYXINFKEQYJSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1F)C2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10683489
Record name 2'-Fluoro-3'-methoxy[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261984-09-1
Record name 2'-Fluoro-3'-methoxy[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-3-methoxyphenyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. For instance, 3-methoxyphenol can react with 2-fluorobromobenzene in the presence of a copper catalyst to form the desired product. The reaction typically requires a high temperature (around 130°C) and an inert atmosphere for a prolonged reaction time (e.g., 24 hours) .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-3-methoxyphenyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Hydroquinones.

    Substitution: Various substituted phenols depending on the reagents used.

Scientific Research Applications

2-(2-Fluoro-3-methoxyphenyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-3-methoxyphenyl)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The fluoro and methoxy groups can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

2-Fluorophenol (CAS 367-12-4)
  • Structure : A single benzene ring with -OH at C1 and -F at C2.
  • Comparison: Unlike 2-(2-Fluoro-3-methoxyphenyl)phenol, this compound lacks the methoxy group and the second aromatic ring. The absence of the methoxy group reduces electron-donating effects, leading to higher acidity (pKa ~8.3) compared to methoxy-containing analogs .
2-Hydroxy-4-methoxybenzophenone (CAS 131-57-7)
  • Structure: Benzophenone backbone with -OH at C2 and -OCH₃ at C3.
  • Comparison: The ketone group introduces strong electron-withdrawing effects, reducing the phenolic -OH acidity. The methoxy group at C4 (para to -OH) provides steric hindrance distinct from the ortho-fluoro and meta-methoxy arrangement in the target compound .
(2-Fluoro-3-methoxyphenyl)(phenyl)methanol (CAS 1518385-95-9)
  • Structure: A diphenylmethanol derivative with -F (C2) and -OCH₃ (C3) on one aromatic ring and a hydroxymethyl (-CH₂OH) bridge.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound C₁₃H₁₁FO₂ 218.23 -F (C2), -OCH₃ (C3), -OH High lipophilicity due to aromatic fluorine
2-Fluorophenol C₆H₅FO 112.10 -F (C2), -OH pKa ~8.3; volatile with low boiling point
2-Hydroxy-4-methoxybenzophenone C₁₄H₁₂O₃ 228.24 -OH (C2), -OCH₃ (C4), C=O UV-absorbing; used in sunscreens
3-Fluoro-2-methylphenol C₇H₇FO 126.13 -F (C3), -CH₃ (C2), -OH Higher acidity (pKa ~7.9) due to -F proximity

Hydrogen Bonding and Crystal Packing

  • The target compound’s -OH group likely forms intramolecular hydrogen bonds with the adjacent fluorine or methoxy groups, similar to the O—H⋯N interactions observed in pyrazole-phenol derivatives (e.g., 2-{5-[2-(4-Nitrophenoxy)phenyl]-1-phenyl-1H-pyrazol-3-yl}phenol) . This can influence solubility and melting points.

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